molecular formula C32H47N7O4 B1666956 N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide CAS No. 876371-13-0

N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide

Cat. No. B1666956
M. Wt: 593.8 g/mol
InChI Key: CJVRBBGCMCITBD-AHXLLTOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI-4834 is a potent and selective Polo-like kinase 1 (PLK1) inhibitor. BI-4834 is also analogue (or Me-Too) of BI-2536. In vitro test shows that BI 4834 inhibits PLK1 with IC50=7.6 nm, but with higher selectivity over the related enzyme PLK3 (IC50 198.4 nm) as BI-2536.

Scientific Research Applications

Metabolic Pathway Analysis

Research by Umehara et al. (2009) identified metabolites of a related compound, YM758, which is an inhibitor of the "funny" If current channel in the heart. This study involved radio-high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry analyses, offering insights into the metabolic pathways and transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).

Synthesis of Cyclic Dipeptidyl Ureas

Research by Sañudo et al. (2006) focused on the synthesis of new classes of cyclic dipeptidyl ureas, which involved reactions like Ugi reactions and the formation of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides. These compounds, though not directly the same, share structural similarities with the target compound and offer insights into potential synthetic routes and chemical behaviors (Sañudo et al., 2006).

Reaction Mechanism Exploration

Stoodley and Wilkins (1975) conducted research on related dihydro-1,4-thiazines, exploring their reactions with acetyl chloride. Understanding these reaction mechanisms can be crucial for the development and synthesis of complex molecules like the one (Stoodley & Wilkins, 1975).

Radiolabelled Compounds for Receptor Imaging

Hamill et al. (1996) developed radiolabelled compounds for AT1 receptor imaging, which can be an essential tool in pharmacological research, especially in understanding the interaction of complex molecules with biological receptors (Hamill et al., 1996).

Model Compounds in Enzymatic Studies

Whiteley et al. (1969) synthesized compounds to study chemical and enzymatic reactions of tetrahydrofolate, a process that can be relevant for understanding the biochemical interactions of similarly structured compounds (Whiteley, Drais, & Huennekens, 1969).

properties

CAS RN

876371-13-0

Product Name

N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide

Molecular Formula

C32H47N7O4

Molecular Weight

593.8 g/mol

IUPAC Name

N-[4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide

InChI

InChI=1S/C32H47N7O4/c1-8-26-31(41)37(6)27-16-33-32(36-29(27)39(26)19(2)3)35-25-14-9-22(15-28(25)42-7)30(40)34-23-10-12-24(13-11-23)38-17-20(4)43-21(5)18-38/h9,14-16,19-21,23-24,26H,8,10-13,17-18H2,1-7H3,(H,34,40)(H,33,35,36)/t20-,21+,23?,24?,26-/m1/s1

InChI Key

CJVRBBGCMCITBD-AHXLLTOYSA-N

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5C[C@H](O[C@H](C5)C)C)OC)C

SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CC(OC(C5)C)C)OC)C

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CC(OC(C5)C)C)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BI4834;  BI-4834;  BI 4834.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-(4-((2R,6S)-2,6-dimethylmorpholino)cyclohexyl)-4-(((R)-7-ethyl-8-isopropyl-5-methyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.